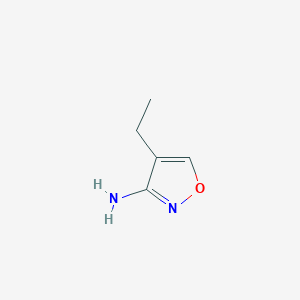

4-Ethyl-1,2-oxazol-3-amine

Description

BenchChem offers high-quality 4-Ethyl-1,2-oxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1,2-oxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-8-7-5(4)6/h3H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUGVRAVZOPLQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CON=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498793-09-1 | |

| Record name | 4-ethyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Ethyl-1,2-oxazol-3-amine: Structure, Properties, and Applications in Drug Discovery

Abstract and Introduction

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the anticonvulsant Zonisamide feature the isoxazole core, underscoring its therapeutic relevance.[1]

Within this important class of compounds, 4-Ethyl-1,2-oxazol-3-amine (also known as 4-Ethylisoxazol-3-amine) emerges as a particularly valuable building block for drug discovery programs. Its structure features two key points for molecular exploration: a nucleophilic amino group at the 3-position, which serves as an ideal handle for derivatization, and an ethyl group at the 4-position, which provides a lipophilic element to modulate pharmacokinetics and target engagement.

This technical guide provides a comprehensive overview of 4-Ethyl-1,2-oxazol-3-amine for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthetic routes, and reactivity. Furthermore, we will explore its strategic application as a scaffold in modern medicinal chemistry, supported by detailed experimental protocols and safety guidelines.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical entity is the bedrock of its scientific exploration. 4-Ethyl-1,2-oxazol-3-amine is defined by its unique arrangement of a five-membered isoxazole ring substituted with both an ethyl and an amino group.

-

IUPAC Name: 4-ethyl-1,2-oxazol-3-amine

-

Molecular Formula: C₅H₈N₂O[3]

-

Canonical SMILES: CCC1=CON=C1N[3]

-

InChIKey: HXUGVRAVZOPLQR-UHFFFAOYSA-N[3]

-

CAS Registry Number: 39556-56-4

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in synthesis and biological screening. While extensive experimental data for 4-Ethyl-1,2-oxazol-3-amine is not widely published, we can consolidate predicted values and infer spectroscopic characteristics based on its structure.

Physicochemical Data

The following table summarizes key computed and known properties. Researchers should note that physical properties like melting and boiling points should be determined experimentally for any newly synthesized batch.

| Property | Value | Source |

| Molecular Weight | 112.13 g/mol | Calculated |

| Monoisotopic Mass | 112.06366 Da | PubChem[3] |

| XLogP (Predicted) | 0.8 | PubChem[3] |

| Physical Form | Off-white to beige crystalline powder (inferred) | Analogy to[4] |

| Water Solubility | Some solubility expected | General amine properties[5] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

Spectroscopic Profile

Predicting the spectroscopic signature is vital for reaction monitoring and structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group (triplet ~1.2 ppm, quartet ~2.5 ppm). A broad singlet for the two amine protons (-NH₂) would likely appear in the 4-6 ppm range, with its position being solvent-dependent. A singlet for the C5-proton of the isoxazole ring would also be present.

-

¹³C NMR: The carbon spectrum would display five distinct signals. Two signals for the ethyl group (~13 ppm for CH₃, ~20 ppm for CH₂), and three signals for the isoxazole ring carbons. Based on data for similar heterocycles, the C3 (bearing the amine) and C5 carbons would be significantly downfield, while the C4 carbon would be further upfield.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic N-H stretching bands for the primary amine, typically appearing as two sharp peaks in the 3300-3500 cm⁻¹ region.[6] C=N and C=C stretching vibrations from the isoxazole ring would be observed in the 1500-1650 cm⁻¹ range.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) under electrospray ionization (ESI) would show a prominent [M+H]⁺ ion at m/z 113.0709, confirming the molecular formula C₅H₈N₂O.[3]

Synthesis and Reactivity

Synthetic Strategy

The synthesis of 3-aminoisoxazoles is well-established in organic chemistry. A highly effective and common strategy involves the cyclocondensation of a β-ketonitrile with a hydroxylamine salt. For 4-Ethyl-1,2-oxazol-3-amine, the most logical precursor is 2-formylbutanenitrile.

The causality behind this choice is twofold:

-

Atom Economy: This approach efficiently incorporates all the necessary atoms into the final ring structure with minimal byproducts.

-

Regioselectivity: The reaction between the hydroxylamine and the β-ketonitrile precursor reliably yields the 3-aminoisoxazole isomer, avoiding contamination with the 5-aminoisoxazole counterpart, which can be a challenge in other synthetic routes.[7]

Reactivity Profile

The reactivity of 4-Ethyl-1,2-oxazol-3-amine is primarily dictated by the primary amino group at the C3 position. This group is nucleophilic and serves as the principal site for chemical modification.[5][8]

-

N-Acylation: The amine readily reacts with acid chlorides or anhydrides to form the corresponding amides. This is a fundamental transformation for building more complex molecules and is central to many structure-activity relationship (SAR) studies.

-

N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.

-

Condensation Reactions: The amino group can condense with aldehydes and ketones to form imines (Schiff bases), which can be further reduced or used as intermediates.[9]

The ethyl group at C4 is largely unreactive but provides steric bulk and lipophilicity, which can be crucial for modulating how a derivative fits into a protein's binding pocket and its overall pharmacokinetic profile.

Significance in Medicinal Chemistry

The 3-aminoisoxazole scaffold is a powerful tool in drug discovery, prized for its ability to engage in key hydrogen bonding interactions and serve as a rigid core for orienting pharmacophoric groups.

-

Privileged Scaffold: The structure is frequently used to mimic or replace other functional groups, offering improved metabolic stability or oral bioavailability. Its derivatives have been investigated as inhibitors for a wide array of biological targets.[10][11]

-

Bioisosteric Replacement: The 3-aminoisoxazole moiety can act as a bioisostere for carboxamides or other groups, providing a different vector for hydrogen bonding and altering electronic properties.

-

Vector for SAR Exploration: As illustrated in Figure 3, the amine provides a straightforward attachment point for a wide variety of R-groups. This allows for the rapid generation of chemical libraries to probe the SAR of a target. For example, derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), a target for chronic inflammation-related diseases.[12]

Experimental Protocol: Representative Synthesis

This section provides a detailed, step-by-step methodology for a laboratory-scale synthesis of 4-Ethyl-1,2-oxazol-3-amine. This protocol is based on established chemical principles for isoxazole formation.[4][13]

Objective: To synthesize 4-Ethyl-1,2-oxazol-3-amine from 2-formylbutanenitrile.

Materials:

-

2-Formylbutanenitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium bicarbonate (1.2 eq)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-formylbutanenitrile (e.g., 5.0 g, 1.0 eq) and anhydrous ethanol (50 mL). Begin stirring to dissolve the starting material.

-

Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the organic precursor and the inorganic base, facilitating a homogeneous reaction environment.

-

-

Base and Reagent Addition: Add sodium bicarbonate (1.2 eq) to the flask, followed by hydroxylamine hydrochloride (1.1 eq).

-

Causality: Hydroxylamine is typically supplied as its hydrochloride salt for stability. Sodium bicarbonate is a mild, inexpensive base used to neutralize the HCl in situ, liberating the free hydroxylamine nucleophile required for the reaction. An excess is used to ensure complete neutralization.

-

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization reactions. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

-

Causality: The solvent is removed to concentrate the product. A liquid-liquid extraction is then performed. The organic product will partition into the ethyl acetate layer, while inorganic salts (NaCl, excess NaHCO₃) will remain in the aqueous layer.

-

-

Purification: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: The brine wash removes residual water from the organic phase. Anhydrous sodium sulfate is a drying agent that removes the final traces of water.

-

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-Ethyl-1,2-oxazol-3-amine as a solid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethyl-1,2-oxazol-3-amine may not be readily available, precautions should be based on compounds with similar structures and functional groups, such as other amino-oxazoles.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15][16]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid direct contact with skin and eyes.[14]

-

Acute Effects: May be harmful if swallowed, inhaled, or absorbed through the skin.[14][17] It is expected to cause skin and eye irritation.[14][17]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: This information is for guidance only. Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion

4-Ethyl-1,2-oxazol-3-amine stands out as a high-value chemical scaffold for researchers in drug discovery and medicinal chemistry. Its structure offers a unique combination of a stable, drug-like heterocyclic core, a versatile amino group for derivatization, and an ethyl substituent for tuning physicochemical properties. With well-established synthetic routes and a clear role as a privileged structure in creating diverse chemical libraries, this compound represents a powerful starting point for developing novel therapeutics targeting a wide range of diseases. Its continued exploration is likely to yield significant contributions to the field of pharmaceutical sciences.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66199435, 4-ethyl-1,2-oxazol-3-amine. PubChemLite. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16437056, 4-ethyl-1,2,5-oxadiazol-3-amine. PubChemLite. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43842006, Ethyl 4-amino-1,2-oxazole-3-carboxylate. PubChemLite. Available at: [Link]

-

(±)-Propylene glycol. CAS Common Chemistry. Available at: [Link]

-

Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89488033, 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride. PubChem. Available at: [Link]

-

4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide (2022). MDPI. Available at: [Link]

-

4H-1,2,4-Triazol-3-amine, 4-ethyl-. NIST WebBook. Available at: [Link]

-

N-ethyl-4,5-dihydro-1,3-oxazol-2-amine (2025). ChemSynthesis. Available at: [Link]

- Processes for preparing 3-amino-isoxazoles. Google Patents.

-

Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid (2025). ResearchGate. Available at: [Link]

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines (2025). ResearchGate. Available at: [Link]

-

Properties of amines. Lumen Learning. Available at: [Link]

-

Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino) (2013). Available at: [Link]

-

Chemical Properties of Benzenamine, 4-ethyl- (CAS 589-16-2). Cheméo. Available at: [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. ResearchGate. Available at: [Link]

-

Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice (2018). PubMed. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 319549, Ethyl 2-amino-1,3-oxazole-4-carboxylate. PubChem. Available at: [Link]

-

Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene) (2013). PubMed. Available at: [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

-

Propylene glycol. Wikipedia. Available at: [Link]

-

Amine Reactivity. Michigan State University Chemistry. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery (2025). PubMed. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Propylene Oxide. PubChem. Available at: [Link]

-

4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) (2016). PubMed. Available at: [Link]

Sources

- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-ethyl-1,2-oxazol-3-amine (C5H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. Buy 5-Ethyl-3-methylisoxazol-4-amine [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.fr [fishersci.fr]

Comparative Technical Profile: 4-Ethylisoxazol-3-amine vs. 4-Methylisoxazol-3-amine

This guide provides an in-depth technical analysis of 4-ethylisoxazol-3-amine and 4-methylisoxazol-3-amine , focusing on their utility as fragment-based drug discovery (FBDD) scaffolds.

Executive Summary

In medicinal chemistry, the isoxazol-3-amine scaffold serves as a critical bioisostere for amides and esters, offering unique hydrogen-bonding vectors and metabolic stability profiles. The distinction between the 4-methyl and 4-ethyl derivatives represents a classic "Magic Methyl" vs. "Lipophilic Extension" decision point. While the 4-methyl variant is often used to restrict conformation and displace high-energy water molecules with minimal steric penalty, the 4-ethyl analog probes the depth of hydrophobic pockets and significantly alters the metabolic soft spot of the pharmacophore.

Physicochemical Profiling

The transition from a methyl to an ethyl group at the C4 position introduces specific steric and lipophilic shifts. These changes dictate the fragment's behavior in ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Comparative Data Table

| Property | 4-Methylisoxazol-3-amine | 4-Ethylisoxazol-3-amine | Impact on Drug Design |

| Formula | Ethyl adds methylene (-CH2-). | ||

| MW | 98.10 Da | 112.13 Da | Slight increase; minimal impact on LE. |

| cLogP | ~0.15 | ~0.65 | Ethyl increases lipophilicity (+0.5 log units). |

| TPSA | ~52 Ų | ~52 Ų | Polar surface area remains identical. |

| Steric A-Value | 1.70 kcal/mol | 1.75 kcal/mol | Minimal conformational penalty difference. |

| Rotatable Bonds | 0 | 1 | Ethyl introduces entropic penalty upon binding. |

Key Insight: The 4-ethyl group introduces a rotatable bond. In a rigid binding pocket, the entropic cost of freezing this bond (approx. 0.5–0.6 kcal/mol) must be offset by favorable hydrophobic interactions to maintain potency.

Synthetic Pathways

The synthesis of 4-substituted-3-aminoisoxazoles poses a regioselectivity challenge. The most robust method utilizes

Mechanism of Action

-

Formylation/Alkoxylation: The starting alkyl acetonitrile is condensed with triethyl orthoformate to create the reactive enol ether.

-

Cyclization: Hydroxylamine attacks the electrophilic

-carbon, followed by an intramolecular attack on the nitrile carbon to close the ring.

Synthetic Workflow (DOT Visualization)

Figure 1: Regioselective synthesis of 4-alkylisoxazol-3-amines via ethoxyacrylonitrile intermediates.

Medicinal Chemistry & SAR Implications[1][2][3][4][5][6][7][8][9]

The "Magic Methyl" Effect

The 4-methyl group is often privileged in hit-to-lead optimization. It is small enough to avoid steric clashes but large enough to:

-

Desolvation: Displace "unhappy" (high-energy) water molecules from hydrophobic clefts in the target protein.

-

Electronic Modulation: Provide a weak inductive (+I) effect, slightly increasing the pKa of the 3-amino group compared to the unsubstituted analog, making it a better hydrogen bond donor.

The Ethyl Extension

The 4-ethyl group is used to probe the "depth" of the hydrophobic pocket.

-

Positive Scenario: If the binding pocket deepens, the ethyl group captures additional Van der Waals interactions that the methyl misses.

-

Negative Scenario: If the pocket is shallow, the ethyl group causes a steric clash or forces the isoxazole ring to twist out of the optimal planar alignment, breaking critical hydrogen bonds.

Metabolic Stability Profile

The primary liability for alkyl-substituted isoxazoles is oxidative metabolism by Cytochrome P450 (CYP) enzymes.

-

4-Methyl: Susceptible to benzylic-like oxidation to form the hydroxymethyl metabolite, which can be further oxidized to the carboxylic acid (inactive/rapidly excreted).

-

4-Ethyl: Presents two sites of attack:

-

Terminal (

-oxidation): Forms the alcohol. -

Benzylic (

oxidation): Forms the secondary alcohol. This is often faster than methyl oxidation due to the stability of the secondary radical intermediate.

-

Metabolic Pathway (DOT Visualization)

Figure 2: Divergent metabolic fates of methyl vs. ethyl substituents.

Experimental Protocols

Protocol A: Synthesis of 4-Methylisoxazol-3-amine

Note: This protocol is adaptable for the ethyl variant by substituting propionitrile with butyronitrile.

Reagents:

-

Propionitrile (1.0 eq)

-

Triethyl orthoformate (1.2 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium ethoxide (1.1 eq)

-

Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Enol Ether Formation: In a round-bottom flask, mix propionitrile, triethyl orthoformate, and a catalytic amount of acetic anhydride. Reflux for 4–6 hours. Monitor by TLC for the disappearance of nitrile.

-

Concentration: Remove excess triethyl orthoformate under reduced pressure to yield crude

-methyl- -

Cyclization:

-

Prepare a solution of hydroxylamine hydrochloride in ethanol.

-

Slowly add sodium ethoxide at 0°C to generate free hydroxylamine base.

-

Add the crude intermediate from Step 2 dropwise to the hydroxylamine solution.

-

-

Reflux: Heat the mixture to reflux for 3 hours.

-

Workup: Cool to room temperature. Evaporate ethanol. Redissolve residue in ethyl acetate and wash with water.

-

Purification: The product is an amine; purification via acid-base extraction is efficient. Extract organic layer with 1M HCl. Basify the aqueous layer with NaOH to pH 10, then extract back into DCM. Dry over

and concentrate.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the C5-H singlet around

8.2–8.4 ppm. The methyl group should appear as a singlet around -

LC-MS: Confirm [M+H]+ peak (99.1 for methyl, 113.1 for ethyl).

References

-

Vertex Pharmaceuticals. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. National Institutes of Health. [Link]

-

Johnson, L., et al. (2013).[1] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. [Link]

-

Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

-

PubChem. (2025).[2] Compound Summary: 4,5-Dimethylisoxazol-3-amine. National Library of Medicine. [Link]

Sources

Methodological & Application

Protocol for cyclization of alpha-ethyl-beta-ketonitrile with hydroxylamine

Application Note & Protocol

Title: A Validated Protocol for the Regioselective Synthesis of 3-Amino-4-ethyl-5-alkylisoxazoles via Cyclization of α-Ethyl-β-ketonitriles with Hydroxylamine

Abstract: This document provides a comprehensive guide for the synthesis of 3-amino-4-ethyl-5-alkylisoxazoles, a class of heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and drug development.[1][2] We present a detailed, step-by-step protocol for the cyclization of α-ethyl-β-ketonitriles with hydroxylamine, focusing on the critical parameters that govern regioselectivity. The causality behind experimental choices, a thorough hazard analysis, and troubleshooting strategies are discussed to ensure procedural robustness, safety, and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important molecular scaffold.

Scientific Foundation: Mechanism & Regioselectivity

The reaction between a β-ketonitrile and hydroxylamine can, in principle, yield two different regioisomeric amino-isoxazoles. The hydroxylamine molecule possesses two nucleophilic sites (the oxygen and the nitrogen atom), and the β-ketonitrile has two electrophilic sites (the ketone carbonyl and the nitrile carbon). However, the primary mechanistic consideration involves the nucleophilic attack of the hydroxylamine's nitrogen atom on either the ketone or the nitrile. The reaction pathway is critically dependent on the pH and temperature, which allows for selective synthesis of the desired isomer.[1]

Pathway A (High pH, High Temp): Formation of 5-Aminoisoxazole At a pH greater than 8 and elevated temperatures (e.g., 100 °C), hydroxylamine preferentially attacks the more electrophilic ketone carbonyl. This forms an oxime intermediate, which then undergoes intramolecular cyclization via the attack of the oxime oxygen on the nitrile carbon, followed by tautomerization to yield the 5-amino-3-alkylisoxazole.[1]

Pathway B (Neutral pH, Low Temp): Formation of 3-Aminoisoxazole This protocol focuses on Pathway B. At a nearly neutral pH (7-8) and lower temperatures (≤45 °C), the nucleophilicity of the hydroxylamine nitrogen is sufficiently high to attack the nitrile carbon first.[1] This forms an amidoxime intermediate. Subsequent intramolecular cyclization occurs via the attack of the amidoxime oxygen on the ketone carbonyl, followed by a dehydration step to furnish the desired 3-amino-4-ethyl-5-alkylisoxazole.[1] Controlling the conditions to favor this pathway is the central objective of the following protocol.

Sources

HPLC method development for 4-Ethyl-1,2-oxazol-3-amine analysis

Application Note: HPLC Method Development & Validation for 4-Ethyl-1,2-oxazol-3-amine

Executive Summary

This technical guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-Ethyl-1,2-oxazol-3-amine , a critical heterocyclic intermediate often used in the synthesis of sulfonamide antibiotics and COX-2 inhibitors.

The Challenge: 3-aminoisoxazoles are chemically distinct from typical aromatic amines. They exhibit weak basicity and are prone to ring-opening degradation (isoxazole-cyanoenolate rearrangement) under alkaline conditions. Furthermore, their lack of extended conjugation results in low UV extinction coefficients, necessitating low-wavelength detection where solvent cut-off becomes a noise factor.[1]

The Solution: This protocol utilizes a low-pH, high-ionic-strength phosphate buffer system on a highly end-capped C18 stationary phase. This approach stabilizes the isoxazole ring, suppresses silanol interactions with the amine moiety, and ensures sharp peak symmetry without the need for ion-pairing agents.

Physicochemical Profile & Method Strategy

Understanding the analyte is the prerequisite for method design.

| Property | Value / Characteristic | Impact on HPLC Method |

| Analyte | 4-Ethyl-1,2-oxazol-3-amine | Target |

| Structure | 5-membered heterocyclic ring with exocyclic amine | Polarity: Moderately Polar (LogP est. ~0.8–1.2). |

| pKa | ~2.0 – 3.5 (Weak base) | pH Selection: Must be analyzed at pH < 3.0 to ensure full protonation or neutral stability, avoiding the alkaline ring-opening zone. |

| UV Max | ~210–220 nm (Primary), ~254 nm (Secondary/Weak) | Detection: Requires high-purity solvents (HPLC Grade or higher) to minimize background noise at 210 nm. |

| Stability | Labile in pH > 9.0 | Mobile Phase: Acidic buffering is mandatory. |

Method Development Logic (Graphviz)

Figure 1: Decision matrix for selecting chromatographic conditions based on analyte physicochemical properties.

Optimized Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD detector.

-

Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (4.6 x 150 mm, 5 µm). Note: A "C18(2)" or "BEH" designation indicates superior end-capping, essential for amines.[1]

-

Reagents:

Mobile Phase Preparation

Buffer A (20 mM Phosphate, pH 2.5):

-

Dissolve 2.72 g of

in 950 mL of Milli-Q water. -

Adjust pH to 2.50 ± 0.05 using dilute Orthophosphoric Acid (10%).

-

Dilute to 1000 mL with water.

-

Filter through a 0.22 µm nylon membrane filter. Crucial for low-UV detection to remove particulates that cause baseline noise.

Mobile Phase B:

-

100% Acetonitrile (Degassed).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Injection Vol | 10 µL | Sufficient mass load without band broadening. |

| Column Temp | 30°C | Improves mass transfer and peak shape. |

| Detection | 220 nm (Bandwidth 4 nm) | Max sensitivity. Reference wavelength: 360 nm (100). |

| Run Time | 15 Minutes | Short cycle time for high throughput. |

Gradient Program:

-

0.0 min: 95% A / 5% B (Equilibration)

-

8.0 min: 40% A / 60% B (Elution of organics)

-

10.0 min: 40% A / 60% B (Wash)

-

10.1 min: 95% A / 5% B (Re-equilibration)

-

15.0 min: End

Step-by-Step Method Validation

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps.

System Suitability Testing (SST)

Run this sequence before every sample batch.

-

Blank Injection: Verify no interference at the retention time (RT) of the analyte (~4.5 - 5.5 min).

-

Standard Solution (5 Replicates): Concentration 100 µg/mL.

-

Requirement: %RSD of Peak Area ≤ 2.0%.

-

Requirement: Tailing Factor (T) ≤ 1.5. (If T > 1.5, the column is likely aged or insufficiently end-capped).

-

Requirement: Theoretical Plates (N) > 5000.

-

Linearity & Range

Prepare a stock solution of 1 mg/mL in Mobile Phase A:ACN (50:50). Dilute to create calibration points:

-

Level 1: 10 µg/mL

-

Level 2: 50 µg/mL

-

Level 3: 100 µg/mL (Target)

-

Level 4: 150 µg/mL

-

Level 5: 200 µg/mL

Acceptance Criteria:

Robustness (Troubleshooting Guide)

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interaction | Ensure pH is < 3.0. Use a "Base Deactivated" column. |

| Baseline Drift | UV absorbance of buffer | Ensure Phosphate buffer is used, NOT Acetate or Formate (which absorb at 220 nm).[1] |

| Split Peak | Sample solvent mismatch | Dissolve sample in Mobile Phase A rather than 100% ACN. |

Synthesis & Degradation Pathway Visualization

Understanding the origin and potential breakdown of the analyte aids in identifying impurity peaks.

Figure 2: Synthesis and alkaline degradation pathway. The method must resolve the Target Analyte from the Open-Ring Degradant.

References

-

PubChem. (2025).[2][3] Compound Summary: 4-Ethyl-1,2,5-oxadiazol-3-amine (Isomer Analog). National Library of Medicine. Retrieved from [Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard reference for pKa-based buffer selection).

-

Verma, G., et al. (2015).[1] "Synthesis and antimicrobial activity of 3-aminoisoxazole derivatives." Der Pharma Chemica, 7(6), 346-352.[1][4] (Context for isoxazole synthesis and stability).

-

SIELC Technologies. (2024). HPLC Method for Analysis of Isoxazole Derivatives.[4] Retrieved from [Link] (General retention behavior of isoxazoles).

Sources

Troubleshooting & Optimization

Removing unreacted hydroxylamine from 4-Ethylisoxazol-3-amine crude

Introduction: The "Invisible" Hazard

You are likely reading this because you are synthesizing 4-Ethylisoxazol-3-amine (or a derivative) via the condensation of a

However, they are not chemically identical.[1] This guide exploits the massive difference in basicity (

Module 1: Critical Safety (Read Before Proceeding)

WARNING: Hydroxylamine Explosion Hazard Before attempting any separation, you must stabilize the reaction mixture.[1]

-

The Hazard: Free hydroxylamine base is thermally unstable and can decompose explosively, especially if concentrated or in the presence of metal ions (Fe, Cu).

-

The Rule: Never distill a crude reaction mixture containing significant excess hydroxylamine.[1]

-

The Fix: Always quench the reaction or maintain the hydroxylamine in its salt form (acidic pH) during concentration.

Module 2: The "Gold Standard" Separation Protocol

The Mechanism: Separation relies on pH-Switching .[1]

-

Hydroxylamine (

): Conjugate acid -

4-Ethylisoxazol-3-amine: Conjugate acid

(estimated).[1] The electron-withdrawing isoxazole ring makes the exocyclic amine extremely weakly basic. At pH 3.0, it remains largely neutral (free base) and lipophilic.

Troubleshooting Q&A: "Why is it still there?"

Q: I washed with neutral water, but the hydroxylamine persists. A: At neutral pH (7), hydroxylamine is partially unprotonated and can partition into polar organic solvents (EtOAc, THF).[1] You must acidify the aqueous layer to lock it in the water phase.

Q: I used strong acid (pH 1), and my product yield dropped. A: If the pH is too low (< 1), you risk protonating your isoxazole product, causing it to wash out into the water.[1] The "Sweet Spot" is pH 3.0 – 4.0.

Protocol: pH-Controlled Extraction

| Step | Action | Mechanistic Rationale |

| 1 | Dilution | Dissolve crude residue in Ethyl Acetate (EtOAc) or DCM .[1] (Avoid ethers if peroxides are a concern with amines). |

| 2 | The Acid Wash | Wash the organic layer 2x with 0.5M HCl or Phosphate Buffer (pH 3.0) . |

| 3 | Partitioning | Target: Hydroxylamine becomes |

| 4 | Brine Wash | Wash organic layer 1x with saturated Brine.[1][2] |

| 5 | Drying | Dry over |

Module 3: The Chemical Quench (Acetone Method)

If the extraction alone is insufficient (e.g., for GMP limits), use chemical scavenging before the workup.

Q: Can I just add acetone? A: Yes, but you are creating a new impurity: Acetone Oxime .[1]

-

Reaction:

[1] -

Benefit: Acetone oxime is less toxic and has different solubility/volatility properties than hydroxylamine.[1] It is often easier to purge via vacuum or remove via chromatography.

Visualizing the Workflow

Figure 1: The Acetone Quench Pathway.[1] Note that this converts the reactive amine into an oxime, which must still be removed, usually by volatility or chromatography.

Module 4: Advanced Troubleshooting & FAQs

Q: Can I use Copper Sulfate (

-

Theory: Copper(II) coordinates strongly with amines, turning the aqueous layer blue/purple.[2][3] This is excellent for removing small, basic amines.

-

Risk:[1] 4-Ethylisoxazol-3-amine is a primary amine.[1] While sterically and electronically hindered, it can complex with copper, leading to yield loss.[1]

-

Recommendation: Use the pH 3 Wash (Module 2) first. Use

only as a qualitative test for residual hydroxylamine in the aqueous waste (if the waste turns deep blue, you still have significant hydroxylamine).

Q: How do I detect low-level Hydroxylamine residues? A: Standard HPLC-UV often misses hydroxylamine because it lacks a strong chromophore.[1]

-

Derivatization: React a sample with benzaldehyde; analyze for benzaldehyde oxime by HPLC.

-

Ion Chromatography: The most accurate method for ppm-level quantitation.[1]

-

TLC Stain: Use Permanganate dip .[1] Hydroxylamine is a reducing agent and will rapidly bleach the pink permanganate to brown (

).

Q: Is Hydroxylamine a Genotoxic Impurity (GTI)? A: It is a structural alert.[1] While some specific regulatory bodies (like ICH M7 Q&A) note that it may be out of scope if Ames negative, in early-phase development, it is prudent to treat it as a GTI and control it to ppm levels to avoid regulatory friction later.[1]

Summary of Physicochemical Data

| Property | Hydroxylamine ( | 4-Ethylisoxazol-3-amine | Implication |

| ~ 5.96 | ~ 0.5 - 1.5 (Est.)[1] | CRITICAL: At pH 3, only Hydroxylamine is ionic.[1] | |

| Water Solubility | Very High | Low / Moderate | Allows extraction into EtOAc.[1] |

| Boiling Point | Decomposes (Explosive) | High / Stable | Do not distill crude hydroxylamine.[1] |

| Reactivity | Strong Nucleophile | Weak Nucleophile | Hydroxylamine reacts with ketones; Product does not (easily).[1] |

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]

-

PubChem . Hydroxylamine Hydrochloride Safety Data Sheet. National Library of Medicine.

-

Organic Chemistry Data . Bordwell pKa Table (Acidity in DMSO/Water).

-

Org. Synth. Preparation of Acetoxime (Acetone Quench Method). Organic Syntheses, Coll. Vol. 1, p. 318 (1941).[1]

Sources

Technical Support Center: Solubilization of 4-Ethyl-1,2-oxazol-3-amine

Case ID: ISOX-SOL-004 Topic: Solubility Optimization & Formulation Strategies Molecule: 4-Ethyl-1,2-oxazol-3-amine (4-Ethylisoxazol-3-amine) Chemical Class: Heteroaromatic Amine / Weak Base[1]

Core Analysis: The Solubility Paradox

To resolve the solubility issues of 4-Ethyl-1,2-oxazol-3-amine , one must first understand why standard approaches (like simple acidification) often fail.[1] This molecule presents a specific physicochemical profile that traps researchers:

-

Weak Basicity (The pKa Trap): The amine group at position 3 is electronically coupled to the isoxazole ring. The ring's electronegative oxygen and nitrogen atoms pull electron density away from the exocyclic amine, drastically reducing its basicity.

-

Estimated pKa (Conjugate Acid): ~2.0 – 2.3.

-

Implication: At physiological pH (7.4), the molecule is 100% neutral . To protonate it (form a soluble salt), you would need a pH < 1.0. This is often incompatible with biological assays and can trigger acid-catalyzed ring opening (hydrolysis).[1]

-

-

Lipophilicity (The Ethyl Factor): While the parent isoxazol-3-amine is moderately polar, the 4-ethyl substitution increases the LogP (Partition Coefficient), pushing the molecule toward hydrophobicity. This disrupts the water lattice structure, making the neutral species poorly soluble in pure aqueous buffers.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best solubilization strategy for your specific application.

Figure 1: Strategic decision tree for selecting the appropriate formulation based on experimental constraints.

Validated Solubilization Protocols

Method A: The "Golden Ratio" Cosolvent System

Best For: In vitro screening, acute in vivo (IP/Oral) administration. Target Concentration: Up to 2.5 mg/mL (approx. 30 mM).

This protocol uses a specific ratio of organic solvent, surfactant, and polymer to prevent the "crash out" phenomenon upon dilution.

| Component | Role | Volume % | Order of Addition |

| 1. DMSO | Primary Solubilizer (Stock) | 10% | Step 1: Dissolve neat compound here. |

| 2. PEG 300 | Cosolvent / Stabilizer | 40% | Step 2: Add slowly to DMSO stock. Vortex. |

| 3. Tween 80 | Surfactant (Wetting) | 5% | Step 3: Add to mixture. Vortex until clear. |

| 4. Saline/PBS | Aqueous Carrier | 45% | Step 4: Add last. Warm slightly if cloudy. |

Critical Technical Note: Do NOT add the aqueous saline directly to the DMSO stock. This causes immediate precipitation of the hydrophobic ethyl-isoxazole.[1] You must "step down" the polarity using PEG and Tween first.

Method B: Cyclodextrin Complexation (SBE-β-CD)

Best For: Intravenous (IV) injection, sensitive cell lines, avoiding DMSO toxicity.[1] Mechanism: The hydrophobic ethyl-isoxazole motif is encapsulated within the toroid cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility.

Protocol:

-

Vehicle Preparation: Prepare a 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) solution in sterile water or saline.[1]

-

Note: SBE-β-CD (e.g., Captisol®) is preferred over HP-β-CD for better renal safety in vivo.[1]

-

-

Stock Creation: Dissolve 4-Ethyl-1,2-oxazol-3-amine in 100% DMSO at 10x the final desired concentration.

-

Complexation: Slowly add the DMSO stock (10% final vol) to the 20% SBE-β-CD vehicle (90% final vol) with constant vortexing.

-

Equilibration: Sonicate for 5–10 minutes at 30°C.

-

Filtration: Filter through a 0.22 µm PVDF membrane to ensure sterility and remove any uncomplexed micro-aggregates.

Method C: Lipid Formulation (Corn Oil)

Best For: Oral gavage (PO) requiring high doses; slow-release depot injections.[1]

Protocol:

-

Dissolve compound in 10% DMSO .

-

Add 90% Corn Oil (warm to 37°C to reduce viscosity).

-

Vortex vigorously. The compound partitions into the lipid phase due to the ethyl group.

Troubleshooting & FAQs

Q1: Can I just use HCl to dissolve it? It's an amine, right?

Answer: No, this is a critical error. Because the pKa is ~2.3, the salt formed with HCl is extremely acidic. If you try to buffer this back to pH 7.4, the proton will dissociate immediately, and the neutral free base will precipitate (crash out). Furthermore, exposing isoxazoles to strong acids (pH < 1) for extended periods can cause isoxazole ring cleavage , destroying your compound.

Q2: My solution is clear, but precipitates when I add it to the cell culture media. Why?

Answer: This is "Dilution Shock." You likely exceeded the solubility limit of the aqueous phase.

-

Fix: Reduce the final concentration.

-

Fix: Pre-warm the media to 37°C before adding the compound.

-

Fix: Switch to Method B (Cyclodextrin) . The inclusion complex is thermodynamically stable and resists precipitation upon dilution into media better than cosolvents.

Q3: How do I store the stock solution?

Answer:

-

Solid: -20°C, desiccated, protected from light (isoxazoles can be photosensitive).[1]

-

Aqueous Formulations (Method A/B): Prepare fresh immediately before use. Do not store aqueous dilutions of isoxazoles for >24 hours due to potential hydrolysis risk.

Q4: Is the compound hygroscopic?

Answer: Yes. The liquid/low-melting solid nature of 3-amino-isoxazoles often attracts moisture.[1] If the neat compound looks "wet" or sticky, it has absorbed water, which will throw off your molarity calculations. Dry under vacuum over P₂O₅ if precise dosing is critical.

References

-

ChemBK. (2024). 3-Aminoisoxazole Physicochemical Properties and pKa Prediction.Link

-

MedChemExpress. (2024). Isoxazol-3-amine Solubility and Formulation Protocols.Link

-

National Institutes of Health (NIH) - PubChem. (2025). 4,5-Dimethylisoxazol-3-amine Compound Summary.Link

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Method B).

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 4-Ethylisoxazol-3-amine

Content Type: Technical Comparison Guide Subject: 4-Ethylisoxazol-3-amine (CAS: 10561-00-9) Context: Metabolite Identification & Impurity Profiling in Drug Development

Executive Summary

This guide details the mass spectrometric behavior of 4-Ethylisoxazol-3-amine , a critical pharmacophore in medicinal chemistry. Isoxazole rings are notoriously labile under ionization, undergoing complex rearrangements that complicate structural assignment.

This document differentiates the 4-ethyl isomer from its common regioisomeric impurities (e.g., 5-ethylisoxazol-3-amine) and structural analogs. By leveraging the specific N-O bond cleavage mechanisms, researchers can establish a definitive fragmentation fingerprint for quality control and metabolite identification.

Key Identification Metrics (ESI+):

-

Precursor Ion

: m/z 113.13 -

Dominant Mechanism: N-O bond homolysis followed by ring contraction.

-

Diagnostic Neutral Losses: CO (28 Da), HCN (27 Da), and

(15 Da).

Mechanistic Deep Dive: The Fragmentation Pathway

To interpret the spectrum of 4-Ethylisoxazol-3-amine, one must look beyond simple bond breaking and understand the isoxazole-azirine rearrangement .

2.1 The N-O Weak Link

The isoxazole ring's weakest point is the N-O bond.[1] Under Electrospray Ionization (ESI) or Electron Impact (EI), the initial event is rarely side-chain fragmentation but rather the cleavage of this bond.

-

Protonation: The exocyclic amine nitrogen is the kinetic site of protonation, but the ring nitrogen is often the thermodynamic site.

-

Ring Opening: The N-O bond cleaves, forming a reactive acylnitrene or diradical intermediate.

-

Recyclization: This intermediate rapidly rearranges to a 2-acylazirine.

-

Secondary Fragmentation: The azirine is unstable and ejects stable neutrals like CO or HCN to relieve ring strain.

2.2 Effect of the 4-Ethyl Group

The location of the ethyl group at position 4 (adjacent to the amine) creates a unique steric and electronic environment compared to the 5-ethyl isomer:

-

Steric Crowding: The 4-ethyl group destabilizes the planar transition state required for certain ring contractions, potentially altering the ratio of CO vs. HCN loss compared to the 5-ethyl isomer.

-

-Cleavage: In EI modes, the ethyl group is susceptible to

2.3 Visualization of Signaling Pathway

The following diagram illustrates the primary fragmentation vector for 4-Ethylisoxazol-3-amine.

Figure 1: Proposed fragmentation pathway showing the critical N-O bond cleavage and subsequent neutral losses.

Comparative Analysis: 4-Ethyl vs. Alternatives

Distinguishing the 4-ethyl isomer from the 5-ethyl isomer or the 3-amino-5-methyl analog is a common analytical challenge.

Table 1: Comparative Fragmentation Fingerprints (ESI+)

| Feature | 4-Ethylisoxazol-3-amine (Target) | 5-Ethylisoxazol-3-amine (Regioisomer) | 3-Amino-5-methylisoxazole (Analog) |

| Precursor (m/z) | 113.13 | 113.13 | 99.11 |

| Primary Base Peak | m/z 85 (Loss of CO) | m/z 85 (Loss of CO) | m/z 71 (Loss of CO) |

| Secondary Fragment | m/z 96 (Loss of NH | m/z 95 (Loss of H | m/z 58 (Loss of CH |

| Side Chain Loss | m/z 98 (Loss of | m/z 84 (Loss of | N/A (Methyl is too short) |

| Differentiation Key | High abundance of m/z 98 due to stabilized radical at C4. | Higher tendency for m/z 84 (entire ethyl loss) due to exposure at C5. | Mass shift (-14 Da) and loss of Acetonitrile (41 Da). |

Analytical Insight:

The 4-ethyl isomer typically shows a stronger

Validated Experimental Protocol

To reproduce these profiles, the following LC-MS/MS workflow is recommended. This protocol emphasizes "soft" ionization to preserve the molecular ion before fragmentation.

4.1 Sample Preparation

-

Stock: Dissolve 1 mg of 4-Ethylisoxazol-3-amine in 1 mL Methanol (HPLC grade).

-

Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Why Formic Acid? Enhances protonation efficiency for the amine group

.

-

4.2 LC-MS/MS Parameters (Q-TOF / Orbitrap)

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Note: Isoxazoles are polar; early elution is expected.

-

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 300°C.

-

-

Collision Energy (CE): Stepped CE (15, 30, 45 eV).

-

Reasoning: Low CE preserves the

; High CE forces the ring opening (m/z 85) and secondary fragmentation (m/z 58-60 range).

-

4.3 Data Validation Workflow

To ensure the spectrum is valid and not an artifact:

-

Blank Subtraction: Run a solvent blank immediately before the sample to rule out carryover.

-

Isotopic Pattern Check: Verify the natural abundance of

. The m/z 114.13 peak should be ~5.5% of the m/z 113.13 peak. -

Regioisomer Exclusion: If m/z 84 (Loss of Ethyl) > m/z 98 (Loss of Methyl), suspect the 5-ethyl impurity.

4.4 Workflow Diagram

Figure 2: Step-by-step LC-MS/MS workflow for characterizing isoxazole derivatives.

References

-

Bouchoux, G. (2012). Gas-Phase Ion Chemistry of Isoxazoles: A Review. Mass Spectrometry Reviews.[2] Link

-

Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[3] Journal of Mass Spectrometry. Link

-

NIST Chemistry WebBook. (2024). Mass Spectrum of 3-Isoxazolamine, 5-methyl- (Analog Reference). National Institute of Standards and Technology.[4] Link

-

Speranza, M., et al. (1984). Isomerization of Isoxazoles to Oxazoles in the Gas Phase. Journal of Organic Chemistry. Link

Sources

Technical Comparison Guide: Spectroscopic Profiling of 3-Amino-4-ethylisoxazole vs. Structural Isomers

Executive Summary & Strategic Context

In fragment-based drug discovery (FBDD), the 3-aminoisoxazole scaffold is a privileged structure, serving as a bioisostere for amide bonds and a precursor for high-affinity kinase inhibitors (e.g., Valdecoxib intermediates). However, the synthesis and characterization of 3-Amino-4-ethylisoxazole (CAS: Generic/Analogous Reference) present a critical "Isomer Trap."

The reaction of

This guide provides a definitive spectroscopic framework to distinguish 3-Amino-4-ethylisoxazole from its primary alternative, 5-Amino-4-ethylisoxazole , using NMR, IR, and MS protocols.

Comparative Spectroscopic Analysis

The core challenge is distinguishing the position of the amine group (C3 vs. C5) and the ethyl substituent (C4). The following data highlights the diagnostic signals required for unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

The most reliable method for differentiation is

Table 1: Diagnostic NMR Signals (Solvent: DMSO-

| Feature | 3-Amino-4-ethylisoxazole (Target) | 5-Amino-4-ethylisoxazole (Alternative) | Mechanistic Rationale |

| C5 is adjacent to the ring oxygen, causing significant deshielding compared to C3. | |||

| H5 (adjacent to O) is typically more deshielded than H3 (adjacent to C=N). | |||

| Minimal difference; not diagnostic for regioisomerism. | |||

| 5-Amino protons are often more acidic/deshielded due to resonance with the ring oxygen. |

Mass Spectrometry (MS) Fragmentation

While both isomers share the same molecular ion (

-

3-Amino Isomer: Dominant fragmentation involves the loss of the ethyl group (

) and cleavage of the N-O bond. -

5-Amino Isomer: Often exhibits a characteristic retro-cycloaddition, yielding a nitrile fragment (

).

Infrared Spectroscopy (IR)[2][3][4][5]

-

3-Amino: Distinct

stretch at -

5-Amino: The

stretch (part of the enamine-like system) often appears at a lower frequency (

Decision Logic & Workflow

The following diagram illustrates the logical workflow for confirming the identity of the 3-amino isomer during synthesis.

Figure 1: Step-by-step decision tree for distinguishing 3-amino and 5-amino isoxazole regioisomers.

Experimental Protocols

Synthesis of 3-Amino-4-ethylisoxazole (Standard Route)

Note: This protocol favors the 3-amino isomer but requires purification.

-

Reagents: 2-Ethyl-3-oxopropanenitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), NaOH (2.5 eq), Ethanol/Water (1:1).

-

Procedure:

-

Dissolve hydroxylamine HCl in water and neutralize with NaOH (0°C).

-

Add 2-Ethyl-3-oxopropanenitrile dropwise.

-

Reflux at 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Crucial Step: Adjust pH to 10-11. The 3-amino isomer often precipitates or extracts into organic phase more readily than the 5-amino isomer (which can form salts).

-

-

Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Silica, 0-5% MeOH in DCM).

Characterization Workflow

Step 1: Sample Preparation

-

Dissolve 5-10 mg of purified solid in 0.6 mL DMSO-

. -

Ensure the solution is clear; suspended solids will broaden the -NH

peak.

Step 2:

-

Pulse Sequence: Proton-decoupled

C (zgpg30). -

Scans: Minimum 512 scans to resolve quaternary carbons (C3, C4, C5).

-

Delay (D1): Set to 2.0s to ensure relaxation of quaternary carbons.

Step 3: Data Processing

-

Reference solvent peak (DMSO center line: 39.5 ppm).

-

Peak pick the region 150-180 ppm.

-

If peak at 159.5 ± 2.0 ppm

3-Amino . -

If peak at 170.0 ± 2.0 ppm

5-Amino .

-

References

-

BenchChem Technical Support. (2025). Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from

-

MDPI Molecules. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(9), 278. Retrieved from

-

ChemicalBook. (2025). 3-Aminoisoxazole Properties and Safety. Retrieved from

- Sperry, J., & Wright, B. (2005). The isoxazole scaffold in medicinal chemistry. Current Opinion in Drug Discovery & Development. (Contextual grounding for scaffold importance).

-

PubChem. (2025). Compound Summary: 5-Amino-3-ethyl-4-isoxazolecarbonitrile. CID 258181. Retrieved from

Bioisosteric Profiling: 4-Ethylisoxazol-3-amine in Hit-to-Lead Optimization

Topic: Bioisosteric Replacement Studies: 4-Ethylisoxazol-3-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists & Drug Discovery Scientists

Executive Summary

In fragment-based drug discovery (FBDD) and scaffold hopping, the 3-aminoisoxazole core serves as a critical bioisostere for the amide bond (

This guide compares 4-Ethylisoxazol-3-amine against its primary competitors (pyrazoles and benzamides), details a regioselective synthetic protocol, and maps the metabolic liabilities inherent to the N-O bond.

Part 1: Physicochemical & Bioisosteric Comparison[1][2][3]

The 3-aminoisoxazole scaffold is unique due to its extreme weak basicity and specific dipole alignment. Below is a direct comparison of 4-Ethylisoxazol-3-amine against its standard bioisosteric alternatives.

Comparative Metrics Table

| Feature | 4-Ethylisoxazol-3-amine | 1-Ethyl-1H-pyrazol-5-amine | Benzamide (Parent) |

| Structure | Heterocyclic Amine (O-N) | Heterocyclic Amine (N-N) | Carbocyclic Amide |

| H-Bond Donor (HBD) | 1 (Exocyclic | 1 (Exocyclic | 1 (Amide |

| H-Bond Acceptor (HBA) | 2 (Ring N, O) | 1 (Ring N) | 1 (Carbonyl O) |

| pKa (Conjugate Acid) | ~0.5 - 1.0 (Very Weak Base) | ~2.5 - 3.0 (Weak Base) | Neutral |

| LogP (Lipophilicity) | ~0.9 - 1.1 (Moderate) | ~0.6 - 0.8 | ~0.6 |

| Dipole Moment | High (~3.0 D) | Moderate (~2.2 D) | High (~3.7 D) |

| Metabolic Risk | High (N-O Reductive Cleavage) | Low (Oxidative only) | Low (Hydrolysis) |

| Bioisosteric Role | cis-Amide mimic; | trans-Amide mimic; Spacer | Native Scaffold |

Expert Insight: The "Ethyl" Effect

While the unsubstituted 3-aminoisoxazole is a polarity match for an amide, the 4-ethyl group is the functional differentiator.

-

Lipophilic Vector: It increases LogP by approximately 1.0 unit compared to the protonated analog, allowing the molecule to traverse cell membranes more effectively.

-

Conformational Lock: In biaryl systems, the 4-ethyl group creates steric clash with ortho-substituents on connected rings, forcing a twisted conformation that can improve selectivity for specific kinase pockets (e.g., p38 MAP kinase type II inhibitors).

Part 2: Synthetic Feasibility & Protocol

Synthesizing 3-aminoisoxazoles requires strict regiocontrol to avoid the formation of the thermodynamic 5-amino isomer. The most robust route for the 4-ethyl variant involves the condensation of hydroxylamine with an

Validated Protocol: Regioselective Cyclization

Target: 4-Ethylisoxazol-3-amine Precursor: 2-Ethyl-3-ethoxyacrylonitrile

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve hydroxylamine hydrochloride (1.1 eq) in water.

-

Neutralize carefully with sodium hydroxide (1.1 eq) or sodium acetate at 0°C to generate free hydroxylamine base in situ. Note: Excess base can promote ring opening later.

-

-

Condensation:

-

Add 2-Ethyl-3-ethoxyacrylonitrile (1.0 eq) to the hydroxylamine solution.

-

Add Ethanol (co-solvent) to ensure homogeneity.

-

Reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (enol ether) will disappear, and a lower Rf spot (amine) will appear.

-

-

Workup (Self-Validating Step):

-

Cool to room temperature.

-

Extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with brine.[1] Dry over

. -

Validation: Take a crude NMR.

-

Success Indicator: A broad singlet at

4.0–5.5 ppm ( -

Failure Indicator (5-amino isomer): The C3-H proton usually appears upfield (

~5.0–6.0 ppm) compared to the C5-H of the 3-amino isomer.

-

-

-

Purification:

-

Recrystallize from Benzene/Hexane or purify via flash column chromatography.

-

Synthetic Workflow Diagram

Caption: Regioselective synthesis workflow targeting the 3-amino isomer via enol ether displacement.

Part 3: Metabolic Liability (The "Risk" Factor)

When replacing a pyrazole or amide with an isoxazole, the primary risk is reductive ring scission . Unlike pyrazoles, the N-O bond in isoxazoles is susceptible to cleavage by cytochrome P450 enzymes (specifically CYP1A2) and reductive cytosolic enzymes.

Mechanism:

The isoxazole ring opens to form an

-

Case Study Reference: This mechanism is identical to the bioactivation of Leflunomide to Teriflunomide (A77 1726), where the isoxazole ring opening is required for activity. However, in most scaffold hopping campaigns, this is an undesired clearance pathway.

Metabolic Pathway Diagram

Caption: Reductive metabolism of the isoxazole scaffold leading to ring opening and potential toxicity.[2]

Part 4: Strategic Recommendations

-

When to use 4-Ethylisoxazol-3-amine:

-

When the target pocket requires a planar H-bond donor but the pKa of a pyridine/pyrazole is too high (causing permeability issues).

-

When you need to induce a twist in the molecular backbone (via the ethyl group) to improve selectivity.

-

As a cis-amide bioisostere in macrocyclization.

-

-

When to Avoid:

-

If the molecule has high liver exposure and shows high clearance in hepatocyte stability assays.

-

If the target contains a cysteine residue near the binding site (risk of the ring-opened metabolite forming covalent adducts).

-

-

Optimization Tactic:

-

If the 4-ethylisoxazole shows metabolic instability, switch to a 3-amino-4-ethyl-isothiazole . The S-N bond is significantly more stable to reduction than the O-N bond, though it will increase lipophilicity further.

-

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Pevarello, P., et al. (2004). Synthesis and Activity of 3-Aminoisoxazole Derivatives as Specific Inhibitors of Valproate-Induced Hyperammonemia. Journal of Medicinal Chemistry, 47(13), 3369-3374. Link

-

Kalgutkar, A. S., et al. (2003). In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-inflammatory Agent Leflunomide.[2] Drug Metabolism and Disposition, 31(10), 1240-1250. Link

-

Sperry, J. B., & Wright, D. L. (2005).[3] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[4][5] Current Opinion in Drug Discovery & Development, 8(6), 723-740. Link

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

Sources

- 1. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.